Carbonyl Force Constants and Electronic Transmission
A systematic study of 28 mono- and poly-substituted anilinetricarbonylchromium complexes established quantitative relationships between Hammett substituent parameters and carbonyl stretching force constants, k(CO), measured by IR spectroscopy [1]. Within this series, the meta-NH₂ substituent transmits its electronic influence to the Cr(CO)₃ moiety primarily through an inductive pathway, whereas ortho- and para-NH₂ groups additionally engage in direct resonance interaction with the metal-bound arene π-system [1]. This mechanistic distinction translates into different k(CO) values for isomeric complexes, providing a spectroscopic fingerprint that procurement chemists can verify against literature data to confirm isomeric identity and electronic purity.
| Evidence Dimension | Carbonyl stretching force constant k(CO) as a function of NH₂ substituent position |
|---|---|
| Target Compound Data | Exact k(CO) for (m-toluidine)Cr(CO)₃ not reported in open literature; class data for anilinetricarbonylchromium parent complex and its substituted derivatives provide the quantitative framework for expectation [1]. |
| Comparator Or Baseline | Parent aniline complex (aniline)Cr(CO)₃: k(CO) values determined from IR ν(CO) bands [1]. Substituted anilines show k(CO) variations > 0.05 mdyn Å⁻¹ between meta and para isomers. |
| Quantified Difference | k(CO) differences between meta and para isomers are typically > 0.05 mdyn Å⁻¹, exceeding experimental uncertainty [1]. |
| Conditions | IR spectroscopy in solution; k(CO) derived from Cotton–Kraihanzel force-field analysis of ν(CO) stretching bands in CHCl₃ or similar solvents [1]. |
Why This Matters
The k(CO) value is a sensitive reporter of the electron density at the chromium center; isomeric misidentification leads to incorrect predictions of complex stability and nucleophilic reactivity in downstream synthetic applications.
- [1] Wu, A.; Biehl, E. R.; Reeves, P. C. Transmission of substituent effects in anilinetricarbonylchromium compounds. J. Organomet. Chem. 1971, 33 (1), 53–57. DOI: 10.1016/S0022-328X(00)80802-5. View Source
